B1193435 PLX7486

PLX7486

カタログ番号 B1193435
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R;  fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, PLX7486 binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.

科学的研究の応用

Mechanism of Action and Therapeutic Potential

PLX7486 is primarily known as a dual-inhibitor of tropomyosin receptor kinase A (TrkA) and colony stimulating factor-1 receptor (CSF-1R). It has been studied for its potential in cancer therapy, particularly in enhancing the efficacy of immune checkpoint blockade. Research by Duffy, Mok, and Allison (2018) demonstrated that PLX7486 inhibits the recruitment of immunosuppressive myeloid cells through CSF-1R and has a direct cytotoxic effect on various murine cancer cell lines by targeting Trk signaling. This suggests its potential in improving antitumor T cell responses when combined with immune checkpoint inhibitors (Duffy, Mok, & Allison, 2018).

Applications in Cancer Research

The study by Duffy, Mok, and Allison (2018) also highlights the role of PLX7486 in addressing perineural invasion (PNI), a critical pathological feature in multiple malignancies. Their research indicates that PLX7486's inhibition of TrkA and CSF-1R can disrupt processes critical for tumor survival, proliferation, and invasion, particularly in the context of nerve involvement in cancer progression. This opens avenues for exploring PLX7486 in cancer types where PNI is a significant factor (Duffy, Mok, & Allison, 2018).

Impact on Immune Responses in Tumors

The dual inhibition mechanism of PLX7486, affecting both TrkA and CSF-1R, plays a significant role in modifying the tumor microenvironment. By inhibiting the recruitment and proliferation of immunosuppressive myeloid cells, PLX7486 can potentially alter the immune landscape within tumors, making them more susceptible to immune-mediated attack. This aspect of PLX7486's mechanism could be particularly beneficial in strategies aiming to boost the effectiveness of immunotherapies in oncology (Duffy, Mok, & Allison, 2018).

特性

製品名

PLX7486

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not soluble in water.

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PLX7486;  PLX-7486;  PLX 7486.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。